

# Spectroscopic and Structural Elucidation of 3-Phenylpyridine-2-Carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *3-phenylpyridine-2-carboxylic Acid*

Cat. No.: *B019870*

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## Introduction

**3-Phenylpyridine-2-carboxylic acid** is a heterocyclic aromatic compound with a molecular formula of  $C_{12}H_9NO_2$  and a molecular weight of 199.21 g/mol [1]. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to the versatile chemical properties imparted by the phenyl, pyridine, and carboxylic acid functional groups. This guide provides a detailed overview of the expected spectroscopic characteristics of **3-phenylpyridine-2-carboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates the expected spectral features based on data from analogous structures and fundamental principles of spectroscopic analysis.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-phenylpyridine-2-carboxylic acid**. These predictions are based on the analysis of its constituent functional groups and data from similar compounds.

Table 1: Predicted  $^1H$  NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.0 - 14.0	Singlet, Broad	1H	Carboxylic Acid (-COOH)
~8.6 - 8.8	Doublet	1H	Pyridine H6
~7.8 - 8.0	Doublet	1H	Pyridine H4
~7.3 - 7.6	Multiplet	6H	Phenyl Protons & Pyridine H5

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift (ppm)	Assignment
~165 - 170	Carboxylic Acid Carbonyl (C=O)
~150 - 155	Pyridine C2
~148 - 150	Pyridine C6
~138 - 140	Pyridine C4
~135 - 137	Phenyl C1' (ipso)
~128 - 130	Phenyl C2', C6'
~127 - 129	Phenyl C3', C5'
~126 - 128	Phenyl C4'
~123 - 125	Pyridine C5
~120 - 122	Pyridine C3

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1680-1710	Strong	C=O stretch (Carboxylic Acid)
1550-1600	Medium-Strong	C=C and C=N stretching (Aromatic rings)
1210-1320	Medium	C-O stretch (Carboxylic Acid)
910-950	Medium, Broad	O-H bend (out-of-plane)
750-800	Strong	C-H bend (Aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Abundance	Assignment
199	High	Molecular Ion [M] <sup>+</sup>
182	Moderate	[M - OH] <sup>+</sup>
154	High	[M - COOH] <sup>+</sup>
127	Moderate	Loss of C <sub>6</sub> H <sub>5</sub>
77	Moderate	Phenyl cation [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Methodologies

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accurate interpretation. Below are generalized procedures for NMR, IR, and Mass Spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-phenylpyridine-2-carboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). The choice of solvent is critical to avoid overlapping signals with the analyte.

- Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for  $^1\text{H}$  NMR, to ensure adequate signal dispersion.
- Data Acquisition:
  - For  $^1\text{H}$  NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - For  $^{13}\text{C}$  NMR, a larger number of scans is generally required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. A spectral width of 0-200 ppm is standard.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

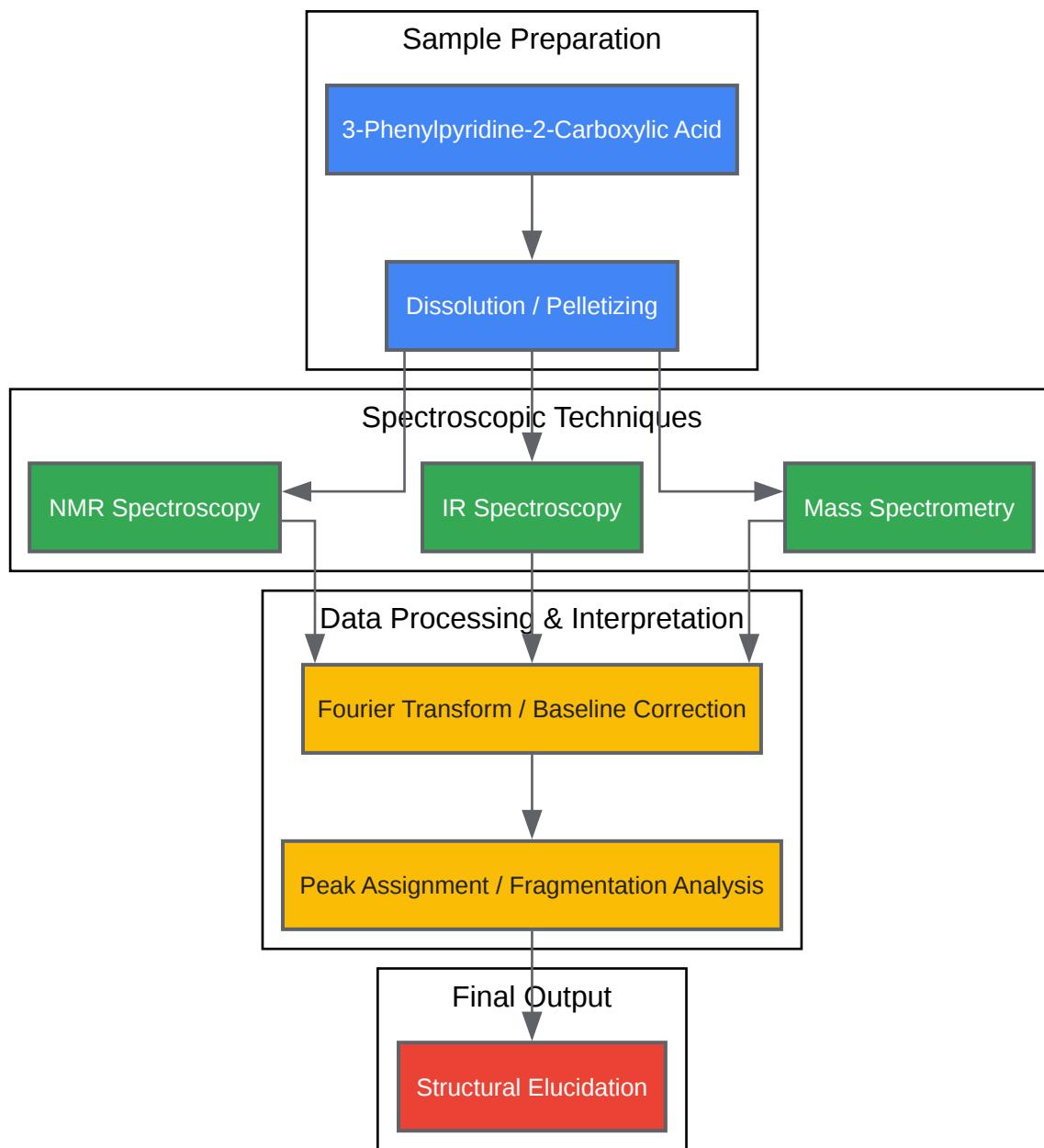
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method.
  - Electron Ionization (EI): This is a common technique for volatile and thermally stable compounds. The sample is vaporized and then bombarded with a high-energy electron beam.
  - Electrospray Ionization (ESI): This method is suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desolvated.
- Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio ( $m/z$ ) of the ions against their relative abundance.
- Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of phenylpyridine isomers under electron ionization can yield distinct mass spectra that aid in their differentiation[2].

## Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-phenylpyridine-2-carboxylic acid**.

## General Workflow for Spectroscopic Analysis

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Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

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## References

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